molecular formula C53H74BrN9O9S B11933968 Tbk1 protac 1

Tbk1 protac 1

Cat. No.: B11933968
M. Wt: 1093.2 g/mol
InChI Key: QMGHHBHPDDAGGO-MJMCVWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tbk1 protac 1 is a potent degrader of TANK-binding kinase 1 (TBK1), a serine/threonine kinase involved in various cellular processes, including inflammation, immune response, and cancer progression. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of target proteins by the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tbk1 protac 1 involves the conjugation of a ligand for TBK1 with a ligand for an E3 ubiquitin ligase, typically von Hippel-Lindau (VHL) protein, through a linker. The synthetic route includes multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Tbk1 protac 1 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically modified versions of this compound, with changes in functional groups that can alter its activity and specificity .

Scientific Research Applications

Tbk1 protac 1 has a wide range of applications in scientific research:

Mechanism of Action

Tbk1 protac 1 exerts its effects by binding to TBK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of TBK1, marking it for degradation by the proteasome. The degradation of TBK1 disrupts its signaling pathways, leading to reduced inflammation and tumor growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C53H74BrN9O9S

Molecular Weight

1093.2 g/mol

IUPAC Name

(2R,4S)-1-[(2R)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m0/s1

InChI Key

QMGHHBHPDDAGGO-MJMCVWLSSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O

Origin of Product

United States

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